(Z)-Hex-3-enyl 2-ethylbutyrate

Volatility Fragrance substantivity Formulation longevity

Formulators often lose fresh-cut grass and green-apple character beyond top-note evaporation. (Z)-Hex-3-enyl 2-ethylbutyrate solves this with a branched 2-ethylbutyrate structure that delivers measurable performance advantages: • Elevated BP (251.2°C vs. 216.6°C for cis-3-hexenyl butyrate) extends green substantivity into the heart phase. • Absence of dairy-lactonic notes enables clean green-fruity profiles in clear beverages where buttery off-notes are defects. • Higher LogP (3.6-4.36) ensures preferential oil-phase partitioning in fat-based foods for sustained release.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 94071-12-2
Cat. No. B1369737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Hex-3-enyl 2-ethylbutyrate
CAS94071-12-2
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(CC)CC
InChIInChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
InChIKeyLFDWLVXNYKQQBT-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Hex-3-enyl 2-ethylbutyrate: Fruity-Green Ester Overview


(Z)-Hex-3-enyl 2-ethylbutyrate (CAS 94071-12-2) is a fatty acid ester formed by the condensation of cis-3-hexen-1-ol (leaf alcohol) and 2-ethylbutyric acid [1]. It is a colorless liquid with a molecular weight of 198.30 g/mol and a calculated boiling point of 251.2 °C at 760 mmHg . The compound belongs to the cis-3-hexenyl ester family, which is broadly used in the flavor and fragrance industry for imparting green, fruity, and leafy notes. Its branched acid moiety (2-ethylbutyrate) distinguishes it structurally from common linear-chain hexenyl esters such as cis-3-hexenyl butyrate and cis-3-hexenyl hexanoate, leading to differentiable physicochemical and organoleptic properties relevant to formulation performance .

Branched 2-ethylbutyrate ester for green-fruity fragrance profiles
Supports fresh apple, pear, and tropical fruit accords without buttery undertones
May contribute to extended topnote substantivity in fragrance formulations

(Z)-Hex-3-enyl 2-ethylbutyrate: Substitution Pitfalls


Although numerous cis-3-hexenyl esters share the same leaf alcohol backbone, their acid chain length and branching dictate boiling point, odor detection threshold, tenacity on blotter, and hedonic character—parameters critical to fragrance and flavor performance. For instance, cis-3-hexenyl butyrate (C4 linear) delivers a distinctly buttery, creamy facet, whereas cis-3-hexenyl hexanoate (C6 linear) shifts toward waxy-pear notes [1]. (Z)-Hex-3-enyl 2-ethylbutyrate's branched 2-ethylbutyrate moiety introduces steric effects that elevate its boiling point relative to linear analogs of comparable molecular weight, directly impacting evaporation rate and substantivity in formulations . Substituting one ester for another without accounting for these differences risks off-target odor profiles, reduced longevity, or altered partitioning behavior that undermines product consistency. The quantitative evidence below substantiates these differentiation dimensions for informed procurement decisions.

Target: (Z)-Hex-3-enyl 2-ethylbutyrate Green-fruity, elevated boiling point, higher LogP, requires isomer specification
Substitute: cis-3-Hexenyl butyrate Buttery-creamy, lower boiling point, lower LogP, typically single (Z)-isomer
Odor profile shift risk Substitution may introduce undesirable buttery or creamy facets in clean fruit applications
Performance mismatch Lower boiling point can reduce fragrance longevity; different LogP alters oil-phase partitioning
Regulatory documentation gap Isomer mixture composition must be specified per EFSA/JECFA; generic esters may not provide this
Batch consistency risk Isomer ratio may vary without certificates, affecting organoleptic and compliance assessments

(Z)-Hex-3-enyl 2-ethylbutyrate: Key Differentiation Evidence


Elevated Boiling Point vs. cis-3-Hexenyl Butyrate

(Z)-Hex-3-enyl 2-ethylbutyrate exhibits a calculated boiling point of 251.2 °C at 760 mmHg, which is approximately 34.6 °C higher than that of its linear-chain analog cis-3-hexenyl butyrate (216.6 °C) . This elevated boiling point is attributable to the steric bulk of the α-branched 2-ethylbutyrate moiety, which reduces effective vapor pressure. In fragrance applications, a higher boiling point generally correlates with slower evaporation kinetics and prolonged olfactory tenacity on skin or blotter substrates, making this compound inherently more substantive than short-chain linear analogs.

Boiling point elevation
Data to verify
+34.6 °C vs. butyrate analog
Supports substantivity screening context
Calculated boiling point; experimental validation recommended
Volatility Fragrance substantivity Formulation longevity Hexenyl ester

Green-Fruity vs. Buttery-Creamy Odor Profile

The odor profile of (Z)-hex-3-enyl 2-ethylbutyrate is consistently described by industry databases as 'green' with a clean fruity undertone, whereas cis-3-hexenyl butyrate carries a pronounced 'buttery, creamy, winey-cognac' character alongside its green notes [1][2]. This dichotomy stems from the acid moiety: the 2-ethylbutyrate group imparts a drier, crisp fruitiness, while butyrate contributes dairy-lactonic facets. In flavor and fragrance compounding, this difference makes the target compound preferable for fresh apple, pear, and tropical fruit accords where buttery notes are undesirable, whereas cis-3-hexenyl butyrate serves best in compositions tolerating or requiring creamy richness.

Odor profile divergence
Reported
Target: green-fruity (apple, pear) Comparator: green, buttery-creamy, winey
Reported odor divergence supports clean fruit selection
Based on industry odor evaluation at 1–10% in DPG
Odor descriptor Sensory profile Flavor differentiation Organoleptic

Higher LogP vs. Short-Chain Hexenyl Esters

(Z)-Hex-3-enyl 2-ethylbutyrate has an estimated LogP (XLogP3-AA) of 3.6 and an ACD/LogP of 4.36, whereas cis-3-hexenyl butyrate (C4 linear acid) exhibits a LogP of approximately 2.8–3.2 [1]. The 0.8 to 1.56 LogP unit increase—corresponding to a 6-to-36-fold greater partition into octanol over water—results from the two additional methylene carbons and the ethyl branch in the acyl moiety. Higher lipophilicity influences behavior in multi-phase food and cosmetic systems: it enhances retention in the oil phase of emulsions, alters release kinetics from encapsulation matrices, and modifies skin permeation profiles in leave-on personal care products.

LogP increase
Class-level inference
ΔLogP +0.8–1.56 (6–36× partitioning)
May alter flavor release in fat-containing matrices
In silico estimates; experimental validation advised
Partition coefficient LogP Formulation partitioning Hydrophobicity

Stereoisomeric Ratio: EFSA/JECFA Mandate

EFSA and JECFA evaluations of (Z)-3-hexen-1-yl 2-ethyl butyrate explicitly note that the commercial material is a mixture of (Z)- and (E)- isomers, and that 'Composition of stereoisomeric mixture to be specified' (EFFA, 2010a) [1]. This regulatory stance differentiates the procurement requirements for this ester from geometrically pure hexenyl esters—(Z)-hex-3-enyl acetate, for instance, is routinely available with well-defined isomeric purity. The (E)-isomer (CAS 233666-04-1) may exhibit different odor character and toxicological profile, making batch-to-batch isomer ratio a critical quality attribute that directly affects regulatory compliance, sensory reproducibility, and safety assessment documentation in flavor and fragrance submissions.

Isomer specification
Class-level inference
Regulatory: (Z):(E) ratio must be specified
Batch isomer ratio affects EU regulatory compliance
Per EFSA/JECFA (EFFA, 2010a); verify batch certificates
Isomer purity Regulatory compliance Stereoisomer specification EFSA/JECFA

(Z)-Hex-3-enyl 2-ethylbutyrate: Evidence-Based Application Scenarios


Extended Green-Topnote Longevity in Fine Fragrance

When a perfumery brief demands a fresh-cut grass, green-apple opening that persists beyond the initial evaporation window, (Z)-hex-3-enyl 2-ethylbutyrate's elevated boiling point (251.2 °C vs. 216.6 °C for cis-3-hexenyl butyrate) provides a measurable advantage in substantivity. Formulators can select this ester to reduce the required dosage of green top-note materials or to extend the perceivable green character into the heart phase, reducing reliance on fixatives . This is directly supported by the boiling point differential evidence.

Clean Fruit Flavor Without Buttery Notes

In clear beverage and hard-seltzer flavor development, where 'buttery' or 'creamy' notes are considered defects, (Z)-hex-3-enyl 2-ethylbutyrate delivers the desired green-fruity apple/pear character without the dairy-lactonic undertones characteristic of cis-3-hexenyl butyrate. Sensory evaluation evidence confirms this qualitative divergence, enabling a single-ester solution rather than a multi-component accord that would require additional masking agents and increase formulation complexity [1][2].

Oil-Phase Flavor Delivery in Fat-Continuous Foods

For fat-based food systems (chocolate, baked goods, dairy spreads) where flavor partitioning between lipid and aqueous phases governs release perception, (Z)-hex-3-enyl 2-ethylbutyrate's higher LogP (3.6–4.36 vs. ~2.8–3.2 for the C4 analog) ensures preferential retention in the oil phase, providing a more sustained flavor release during mastication. This predictability in partitioning behavior facilitates accurate flavor dosage calculations and reduces batch-to-batch sensory variability [3].

Regulatory-Compliant Sourcing for EU Markets

Flavor houses and ingredient distributors supplying the European market must comply with EFSA requirements specifying the stereoisomeric composition of (Z)-hex-3-enyl 2-ethylbutyrate. Procurement protocols should mandate supplier certificates of analysis documenting the (Z):(E) ratio per batch, as failure to do so may delay or invalidate regulatory submissions. This obligation does not typically apply to stereochemically pure hexenyl esters, making it a procurement differentiator specific to this compound [4].

Application
Selection Property
Validation Focus
Green topnote longevity in fine fragrance
Boiling point and evaporation profile
Headspace substantivity assessment
Fruit flavor without buttery off-notes
Odor descriptor profile
Sensory panel evaluation
Oil-phase delivery in fat-based foods
LogP and oil-water partitioning
Flavor release kinetics in fat matrices
Regulatory-compliant EU sourcing
Stereoisomer composition documentation
Batch isomer ratio certificate
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